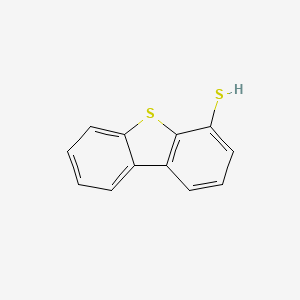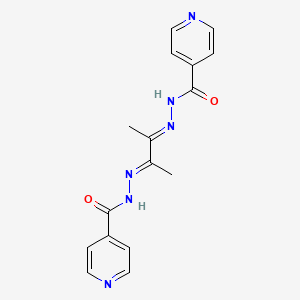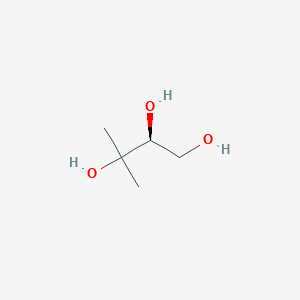
(2S)-3-Methylbutane-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-Methylbutane-1,2,3-triol: is an organic compound with the molecular formula C5H12O3 It is a chiral molecule, meaning it has a non-superimposable mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Methylbutane-1,2,3-triol can be achieved through several methods. One common approach involves the reduction of 3-methyl-2-butanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3-methyl-2-butanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired reduction.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-3-Methylbutane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of alkanes.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 3-Methyl-2-butanone or 3-methylbutanal.
Reduction: 3-Methylbutane.
Substitution: 3-Methylbutane-1,2,3-trichloride.
Wissenschaftliche Forschungsanwendungen
(2S)-3-Methylbutane-1,2,3-triol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which (2S)-3-Methylbutane-1,2,3-triol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s chiral nature also allows it to interact selectively with chiral centers in biological molecules, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(2R)-3-Methylbutane-1,2,3-triol: The enantiomer of (2S)-3-Methylbutane-1,2,3-triol.
1,2,3-Butanetriol: A similar compound with a different carbon chain structure.
Glycerol: A trihydroxy compound with a similar functional group arrangement but different carbon backbone.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of three hydroxyl groups on a branched carbon chain. This structure imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
86562-72-3 |
|---|---|
Molekularformel |
C5H12O3 |
Molekulargewicht |
120.15 g/mol |
IUPAC-Name |
(2S)-3-methylbutane-1,2,3-triol |
InChI |
InChI=1S/C5H12O3/c1-5(2,8)4(7)3-6/h4,6-8H,3H2,1-2H3/t4-/m0/s1 |
InChI-Schlüssel |
QFZITDCVRJQLMZ-BYPYZUCNSA-N |
Isomerische SMILES |
CC(C)([C@H](CO)O)O |
Kanonische SMILES |
CC(C)(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


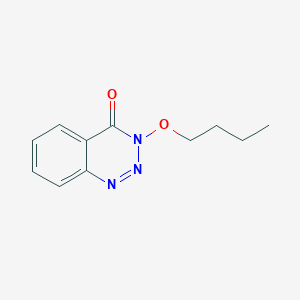
![({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene](/img/structure/B14412944.png)
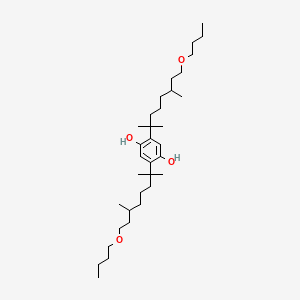



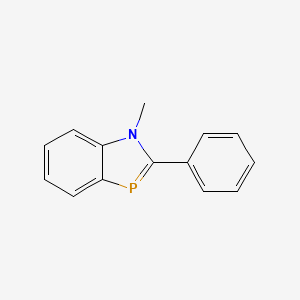
![4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]-](/img/structure/B14412984.png)
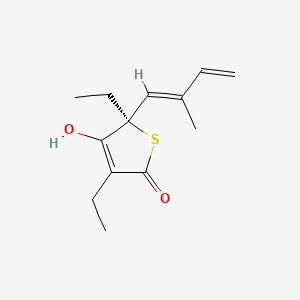
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B14413007.png)
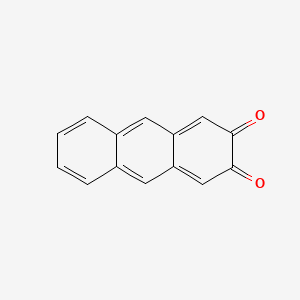
![3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14413017.png)
